![molecular formula C26H26ClFN4O3 B6072681 8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6072681.png)
8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through a cyclization reaction involving appropriate amines and aldehydes.
Introduction of the phenoxy group: This step involves the reaction of the purine core with 4-chloro-2-cyclohexylphenol under basic conditions.
Attachment of the fluorophenylmethyl group: This is typically done through a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and purine moieties.
Reduction: Reduction reactions can target the chlorophenyl and fluorophenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmaceutical agent. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorophenoxy)-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(4-Cyclohexylphenoxy)-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-(4-chloro-2-cyclohexylphenoxy)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClFN4O3/c1-30-23-22(24(33)31(2)26(30)34)32(15-17-10-6-7-11-20(17)28)25(29-23)35-21-13-12-18(27)14-19(21)16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZIYNJSLAYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)Cl)C4CCCCC4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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